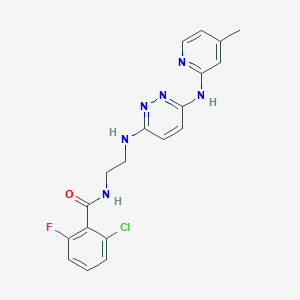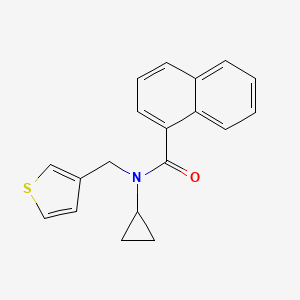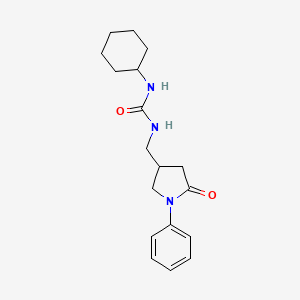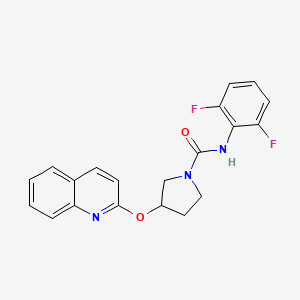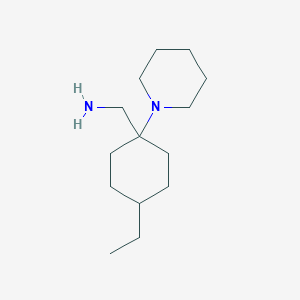
(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
Overview
Description
The compound "(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine" is not directly mentioned in the provided papers. However, the papers do discuss related piperidine-based compounds, which can offer insights into the chemical class to which the compound belongs. Piperidine derivatives are of significant interest in medicinal chemistry due to their potential as ligands for various receptors and transporters in the brain .
Synthesis Analysis
The synthesis of piperidine derivatives typically involves the introduction of various substituents to the piperidine ring to modulate the compound's affinity and selectivity for its target receptors or transporters. In the first paper, a series of halogenated 4-(phenoxymethyl)piperidines were synthesized, with different N-substituents and moieties on the phenoxy ring to evaluate their potential as σ receptor ligands . Although the exact synthesis of "(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine" is not detailed, similar synthetic strategies could be employed, such as functionalizing the piperidine ring and attaching the appropriate cyclohexylmethylamine group.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their interaction with biological targets. The stereochemistry and the nature of substituents can greatly influence the binding affinity and selectivity. For instance, the second paper discusses the synthesis of optically active molecules based on a piperidin-3-ol template, where the stereochemistry was found to be important for the activity toward monoamine transporters . The structure of "(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine" would likely exhibit similar considerations regarding its three-dimensional conformation and its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be influenced by the substituents attached to the piperidine ring. The papers do not provide specific reactions for "(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine," but they do suggest that the introduction of various substituents can be achieved through reactions such as alkylation, arylation, or halogenation . These reactions are typically used to modify the chemical properties of the piperidine core to enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as their lipophilicity, are important for their pharmacokinetic profiles. The first paper mentions the estimation of log P values using HPLC analysis to assess the lipophilicity of the synthesized compounds . Such properties are essential for the compound's ability to cross biological membranes and reach its target sites in the body. The specific properties of "(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine" would need to be determined experimentally, but they would be influenced by the nature of its substituents and overall molecular structure.
Safety and Hazards
properties
IUPAC Name |
(4-ethyl-1-piperidin-1-ylcyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-13-6-8-14(12-15,9-7-13)16-10-4-3-5-11-16/h13H,2-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQHDKVASBAAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)(CN)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B3020925.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B3020928.png)


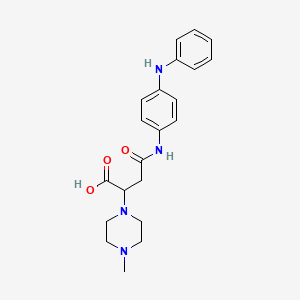
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B3020934.png)


